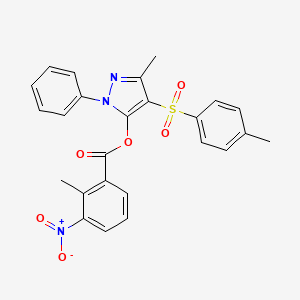

![molecular formula C20H19ClF3N3O3S B2974586 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 955962-95-5](/img/structure/B2974586.png)

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” is also known as Saflufenacil . It is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .

Synthesis Analysis

The synthesis of compounds with similar structures involves several steps. For instance, in the synthesis of a related compound, pexidartinib, the Boc and PMB groups were deprotected, and the free amine was transformed into pexidartinib by reducing amination .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed based on their molecular formula. For example, a compound with a similar trifluoromethyl group has a molecular formula of C5H5F3N2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transformations of functional groups. In the case of pexidartinib, a reducing amination was used to transform the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from their molecular formula. For example, a compound with a similar trifluoromethyl group has a molecular weight of 150.10 .Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to target peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through a variety of mechanisms, including free radical reactions .

Biochemical Pathways

Similar compounds have been known to participate in suzuki–miyaura (sm) coupling reactions , which involve the formation of carbon-carbon bonds through the interaction of organoboron reagents and halides or pseudohalides.

Pharmacokinetics

Similar compounds have been known to undergo oxidation reactions .

Result of Action

Similar compounds have been known to produce neurotransmitters, such as a calcitonin gene-related peptide (cgrp) receptor antagonist .

Action Environment

It’s worth noting that similar compounds have been known to be stable under mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClF3N3O3S/c1-13-4-10-16(11-5-13)31(28,29)27(14-6-8-15(30-3)9-7-14)12-17-18(20(22,23)24)25-26(2)19(17)21/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRQSLKDEWAXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(N(N=C2C(F)(F)F)C)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)

![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2974518.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2974523.png)

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2974525.png)